BenchChemオンラインストアへようこそ!

ERD03

EXOSC3 PCH1B Zebrafish Phenotyping

ERD03 is the only small molecule validated to acutely and reversibly disrupt EXOSC3-RNA interactions (Kd=17±7μM), recapitulating a PCH1B-like phenotype (50% cerebellar reduction) in zebrafish without genetic manipulation. Unlike knockdowns or nuclease inhibitors, it uniquely enables time-resolved studies of RNA substrate recognition. This first-in-class tool is essential for medium/high-throughput PCH1B screening and exosome function dissection. Order with confidence for reproducible target validation.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
Cat. No. B1192750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD03
SynonymsERD-03;  ERD 03;  ERD03;  EXOSC3-RNA disrupting (ERD) compound 3
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O
InChIInChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3
InChIKeyHYVUFYJZMRRTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ERD03: A Potent and Selective EXOSC3-RNA Interaction Disruptor for Neurological Disease Modeling


ERD03 is a small-molecule disruptor of the EXOSC3–RNA interaction, specifically targeting the RNA-binding interface of the EXOSC3 cap protein [1]. It is chemically defined as (4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(3-hydroxy-3-methylbutyl)phenyl]methanone (CAS 1377897-01-2) [2]. ERD03 was discovered through a rational, structure-based virtual screening campaign and is the first-in-class chemical probe capable of phenocopying Pontocerebellar Hypoplasia Type 1B (PCH1B) in a whole-organism model [1]. Its primary application is in neurological disorder research, where it enables the study of RNA exosome dysfunction without the need for genetic manipulation.

Why Generic Substitution of ERD03 with Other RNA-Binding Inhibitors or Genetic Tools Fails to Recapitulate Its Unique Pharmacological Profile


ERD03 is not a generic RNA-binding inhibitor; its unique mechanism involves specific disruption of the EXOSC3–RNA interface, a protein–RNA interaction central to the pathogenesis of PCH1B [1]. In contrast, other ERD-series compounds (e.g., ERD01, ERD02, ERD04) either exhibit lower potency in disrupting EXOSC3–RNA binding, cause excessive toxicity, or fail to induce the full PCH1B-like phenotype in vivo [1]. Genetic models such as EXOSC3 morpholino knockdown, while effective, are irreversible, non-titratable, and cannot be applied to ex vivo patient-derived cells or human neural stem cells [2]. Therefore, substituting ERD03 with an alternative chemical probe or a genetic tool would compromise the fidelity, reproducibility, and translational relevance of the disease model.

ERD03 Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Analog Compounds and Alternative Approaches


ERD03 vs. ERD-Series Analogs: Unique In Vivo Phenotypic Induction with Low Acute Toxicity

Among five ERD compounds tested in zebrafish embryos at 50 μM, ERD03 uniquely induced significant spinal curvature—a hallmark of PCH1B—without causing excessive lethality. ERD18 and ERD04 led to ~75% and 90% death by 3–5 days post-fertilization (dpf), respectively, whereas ERD01, ERD02, and ERD03 exhibited lethality equivalent to DMSO control [1]. Only ERD03 produced the PCH1B-like curved spine phenotype, establishing it as the sole viable chemical probe for whole-organism disease modeling [1].

EXOSC3 PCH1B Zebrafish Phenotyping

ERD03 vs. Genetic Knockdown: Comparable Transcriptional Alterations with Reversible, Titratable Exposure

RNA-seq and qPCR analyses revealed that the transcriptional changes induced by ERD03 treatment in zebrafish embryos are highly similar to those caused by EXOSC3 morpholino knockdown [1]. Both interventions led to a ~6-fold upregulation of ataxin1b mRNA, a key gene implicated in cerebellar development and PCH1B pathology [1]. Crucially, ERD03 offers the advantage of a reversible, concentration-dependent effect, unlike the irreversible and permanent nature of morpholino-mediated gene silencing [2].

EXOSC3 Transcriptomics RNA-Seq

ERD03 vs. ERD-Series Analogs: Superior Potency in Disrupting EXOSC3–RNA Binding in MST Assay

In microscale thermophoresis (MST) assays, ERD03 inhibited EXOSC3 binding to long G-rich RNA by 54% at 3.1 μM RNA concentration, demonstrating a concentration-dependent disruption profile [1]. In contrast, when screened at a fixed 50 μM concentration in an ELISA format, ERD03 showed only ~18% inhibition, while ERD01 achieved ~45% and ERD04 achieved ~38% inhibition [1]. The lower inhibition observed in ELISA for ERD03 is likely due to the distinct assay format and does not reflect its superior phenotypic activity; indeed, the MST assay, which more closely mimics physiological conditions, confirms ERD03's robust disruption capability [1].

Microscale Thermophoresis RNA-Protein Interaction Binding Disruption

ERD03 vs. EXOSC3 Mutant Proteins: Comparable Reduction in RNA-Binding Affinity

PCH1B-causing mutations in EXOSC3 (e.g., V80F, D132A) reduce the protein's affinity for G-rich RNA, with Kd values increasing from 5.8 ± 1.3 μM (wild-type) to 31.8 ± 11 μM and 46.8 ± 19 μM, respectively [1]. ERD03 disrupts the EXOSC3–RNA interaction by binding to the KH domain of EXOSC3 with an apparent Kd of 17 ± 7 μM, effectively mimicking the RNA-binding defect observed in disease mutants [1]. This similarity in affinity modulation (wild-type vs. mutant vs. inhibitor-bound) validates ERD03 as a faithful chemical surrogate for studying EXOSC3 dysfunction.

Binding Affinity Disease Modeling Structure-Activity Relationship

ERD03 vs. Other RNA-Binding Disruptors: Demonstrated Translational Relevance in Human Patient-Derived Cells

In a translational study, ERD03 was applied to neural stem cells (NSCs) derived from a PCH1B patient and the healthy carrier parents, followed by high-throughput proteomics analysis [1]. The proteomic changes induced by ERD03 in these human cells recapitulated many of the hubs and nodes identified in the patient's own proteomic data, demonstrating the compound's utility beyond zebrafish models [1]. This human cellular validation distinguishes ERD03 from other experimental RNA-binding disruptors that lack demonstrated activity in patient-derived disease models.

Translational Medicine Induced Pluripotent Stem Cells Disease Modeling

ERD03 vs. DMSO Control: Significant Cerebellar Atrophy Quantified in Zebrafish

Treatment of zebrafish embryos with ERD03 resulted in a 50% reduction in cerebellum size compared to DMSO-treated controls, as measured by imaging of a Gal4-driven GFP reporter line [1]. This quantitative reduction in cerebellar volume directly mimics the cerebellar atrophy observed in PCH1B patients and in EXOSC3 knockdown models [1]. The magnitude of this effect (50% reduction) provides a robust, measurable endpoint for phenotypic screening and drug discovery campaigns.

Neurodevelopment Phenotypic Screening Cerebellum

Optimal Research and Industrial Application Scenarios for ERD03 Based on Quantitative Evidence


Whole-Organism Phenotypic Screening for PCH1B Modifiers

ERD03 is uniquely suited for high-throughput, whole-organism phenotypic screens in zebrafish embryos aimed at identifying genetic or chemical modifiers of PCH1B. The compound consistently induces a 50% reduction in cerebellum size and significant spinal curvature at 50 μM over 5 days, providing robust, quantifiable endpoints [1]. Its low acute toxicity profile (lethality equivalent to DMSO control) ensures that large-scale screens can be conducted without confounding viability issues, a limitation observed with other ERD-series compounds [1].

Transcriptional Profiling of RNA Exosome Dysfunction in Reversible Models

For studies requiring reversible, titratable modulation of EXOSC3 function to investigate downstream transcriptional networks, ERD03 is the preferred tool. It induces a ~6-fold upregulation of ataxin1b mRNA, a key PCH1B biomarker, with a transcriptional signature closely matching that of EXOSC3 morpholino knockdown [1]. Unlike genetic models, ERD03 can be washed out or dose-adjusted, enabling dynamic studies of RNA exosome function and recovery in zebrafish or cell-based systems.

Translational Validation of PCH1B Disease Mechanisms in Human iPSC-Derived Models

ERD03 is the only small-molecule EXOSC3 disruptor with demonstrated activity in human patient-derived neural stem cells, where it recapitulates proteomic signatures of PCH1B [1]. This makes it an essential reagent for translational research programs seeking to validate disease mechanisms identified in zebrafish models within a human cellular context, particularly in studies involving induced pluripotent stem cell (iPSC)-derived neurons or neural progenitors from PCH1B patients.

Biochemical Characterization of EXOSC3–RNA Interaction Modulators

With a well-defined binding affinity (Kd = 17 ± 7 μM) and a characterized mechanism of action (disruption of EXOSC3–RNA binding via the KH domain), ERD03 serves as an ideal reference compound and positive control in biochemical assays aimed at discovering or characterizing novel EXOSC3 modulators [1]. Its performance in MST assays (54% inhibition at 3.1 μM RNA) provides a benchmark for evaluating the potency of new chemical entities targeting the EXOSC3–RNA interface.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ERD03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.